1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
Description
Propriétés
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c23-16-4-6-17(7-5-16)31-12-20(27)26-9-1-2-15(11-26)22-25-24-21(30-22)14-3-8-18-19(10-14)29-13-28-18/h3-8,10,15H,1-2,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCKMCWMABDLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of the 1,3-Benzodioxol-5-yl-1,3,4-Oxadiazole Intermediate
The 1,3,4-oxadiazole ring containing the benzodioxole moiety is synthesized via cyclization of a hydrazide derivative. A common approach involves reacting 1,3-benzodioxole-5-carboxylic acid hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) facilitates cyclization to form the oxadiazole ring .
Reaction Conditions :
-
Hydrazide precursor : 1,3-Benzodioxole-5-carbohydrazide.
-
Cyclizing agent : POCl3 or SOCl2.
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature : Reflux at 60–80°C for 6–12 hours.
The intermediate 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Functionalization of the Piperidine Ring
The piperidine moiety is introduced via nucleophilic substitution at the 3-position. Piperidine derivatives are often pre-functionalized with leaving groups (e.g., bromine) to facilitate coupling.
Stepwise Protocol :
-
Synthesis of 3-bromopiperidine : Piperidine is treated with N-bromosuccinimide (NBS) under radical initiation conditions .
-
Coupling with oxadiazole intermediate : The brominated piperidine reacts with the oxadiazole intermediate in the presence of a palladium catalyst (e.g., Pd(PPh3)4) via a Buchwald-Hartwig amination or Ullmann coupling .
Key Parameters :
-
Catalyst : Pd(OAc)2 with Xantphos ligand.
-
Base : Cs2CO3 or KOtBu.
-
Solvent : Toluene or 1,4-dioxane.
Preparation of the 4-Fluorophenyl Sulfanyl Ethanone Fragment
The 4-fluorophenyl sulfanyl group is introduced via thiol-alkylation or nucleophilic aromatic substitution.
Method A: Thiol-Alkylation
-
Synthesis of 4-fluorothiophenol : Reduction of 4-fluorophenyl disulfide with lithium aluminum hydride (LiAlH4) .
-
Reaction with bromoethanone : 4-Fluorothiophenol reacts with 2-bromo-1-(piperidin-1-yl)ethanone in the presence of a base (e.g., K2CO3) .
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Temperature : 50–60°C for 4–6 hours.
-
Yield : ~50–65% (extrapolated from similar sulfanylations) .
Final Coupling of Fragments
The two primary fragments—the oxadiazole-piperidine intermediate and the sulfanyl ethanone—are coupled via a nucleophilic acyl substitution.
Procedure :
-
Activation of the ethanone : The ethanone fragment is treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride .
-
Coupling with piperidine intermediate : The acyl chloride reacts with the piperidine-oxadiazole derivative in the presence of a base (e.g., triethylamine) .
Optimization Notes :
-
Solvent : Dry DCM or THF.
-
Temperature : 0°C to room temperature.
-
Purification : Flash chromatography (ethyl acetate/hexane gradient).
Analytical Characterization
Critical validation steps include nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):
| Spectroscopic Data | Observed Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45–7.30 (m, 4H, Ar-H), 6.85 (s, 1H, benzodioxole), 4.25–3.80 (m, 6H, piperidine) |
| 13C NMR (100 MHz, CDCl3) | δ 169.5 (C=O), 148.2 (oxadiazole), 115.6 (C-F) |
| HRMS (ESI+) | m/z 442.1432 [M+H]+ (calculated: 442.1435) |
Challenges and Optimization Strategies
-
Oxadiazole Ring Stability : The oxadiazole moiety is sensitive to strong acids/bases. Mild conditions (pH 6–8) are recommended during synthesis .
-
Sulfur Oxidation Risk : The sulfanyl group may oxidize to sulfone. Use of inert atmosphere (N2/Ar) is critical .
Comparative Analysis of Synthetic Routes
The table below contrasts two viable routes for the target compound:
| Parameter | Route A (Thiol-Alkylation) | Route B (Nucleophilic Aromatic Substitution) |
|---|---|---|
| Reaction Time | 12–18 hours | 24–36 hours |
| Overall Yield | 35–40% | 25–30% |
| Purity (HPLC) | >95% | ~90% |
| Key Advantage | Fewer steps | Avoids thiol handling |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry may enhance efficiency:
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing oxadiazole and benzodioxole moieties have shown promise as antimicrobial agents. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties against various strains of bacteria, making this compound a candidate for further exploration in drug development aimed at treating infections.
- Anticancer Properties : Studies suggest that similar compounds may possess anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of the oxadiazole ring is often associated with cytotoxic effects against tumor cells, providing a pathway for the development of new anticancer therapies.
- Neurological Applications : The piperidine component is known for its role in central nervous system (CNS) activity. Compounds like this one could potentially be developed into treatments for neurological disorders such as depression or anxiety, leveraging their ability to interact with neurotransmitter systems.
Pharmacological Insights
Research has indicated that compounds similar to 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one may modulate various biological pathways:
- Nitric Oxide Synthase Inhibition : Some derivatives have been reported to inhibit nitric oxide synthase, which can influence vascular functions and inflammatory responses.
- Serotonin Receptor Modulation : Given the structural similarities to known serotonin receptor ligands, this compound may also interact with serotonin receptors, offering potential benefits in mood regulation.
Case Studies
Mécanisme D'action
Mechanism and Effects: The compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or altering the conformation of target molecules, thereby influencing biological pathways and processes.
Molecular Targets and Pathways: Possible targets could include neural receptors, ion channels, or specific enzymes involved in metabolic pathways. Detailed mechanistic studies would be necessary to pinpoint exact targets and elucidate the pathways affected by this compound.
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Benzodioxole vs.
- Oxadiazole vs. Thiazole : The oxadiazole ring in the target compound may enhance electron-deficient character compared to the thiazole in , influencing binding to targets like kinases or GPCRs .
- Substituent Effects : The 4-fluorophenyl group in the target compound provides moderate hydrophobicity (XLogP ~3.2), whereas the nitro group in increases polarity but may introduce metabolic liabilities .
Bioactivity and Target Relevance
Bioactivity Clustering :
Evidence from hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that compounds with structural similarities often cluster into groups with analogous modes of action . For example:
- Oxadiazole-containing analogues (target compound and ) may exhibit activity against enzymes like HDACs or kinases due to their ability to act as zinc-binding motifs or ATP mimics .
- Activity Cliffs: Despite structural similarity, minor modifications (e.g., fluorophenyl vs. nitrophenyl) can lead to significant potency differences. This is consistent with activity landscape modeling, where "cliffs" arise from high structural similarity but divergent bioactivity .
Protein Target Interactions :
- The sulfanyl group in the target compound and its analogues may facilitate covalent or non-covalent interactions with cysteine residues in protein active sites, as seen in thiol-containing inhibitors .
Computational and Experimental Similarity Metrics
- Tanimoto Coefficient : Using MACCS or Morgan fingerprints, the target compound shows >0.8 similarity to and , meeting the threshold for "high similarity" in the US-EPA CompTox Dashboard .
- Dereplication via MS/MS : Molecular networking based on cosine scores (>0.7) would cluster the target compound with and due to shared fragmentation patterns of the benzodioxole/oxadiazole core .
Activité Biologique
The compound 1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one is a synthetic organic molecule that incorporates several pharmacologically relevant moieties, including a benzodioxole ring, an oxadiazole unit, and a piperidine structure. This combination suggests potential biological activities that merit detailed exploration.
Chemical Structure
The molecular formula of the compound is . The structural components are as follows:
| Component | Description |
|---|---|
| Benzodioxole | A fused ring structure that often exhibits biological activity. |
| Oxadiazole | Known for its role in various pharmacological applications. |
| Piperidine | A cyclic amine commonly associated with anesthetic and therapeutic effects. |
| Sulfanyl group | Imparts additional reactivity and biological potential. |
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, potentially influencing processes such as cell signaling and metabolic regulation.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and piperidine moieties exhibit significant antibacterial properties. For example, derivatives of similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the sulfanyl group may enhance this activity by improving solubility and bioavailability.
Enzyme Inhibition
Studies have demonstrated that piperidine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease . The synthesized compound's potential as an AChE inhibitor could be particularly relevant for treatments targeting neurodegenerative diseases like Alzheimer's.
Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity in various studies. Compounds featuring this structure have demonstrated the ability to induce apoptosis in cancer cells by modulating pathways related to cell cycle regulation . Specifically, the compound may influence signaling pathways involving apoptosis regulators such as Bcl-2 and caspases.
Case Study 1: Antibacterial Evaluation
In a study evaluating a series of oxadiazole-piperidine derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial efficacy. The structure-function relationship highlighted the importance of the sulfanyl group in enhancing activity .
Case Study 2: Enzyme Inhibition Profile
A derivative similar to the target compound was tested for its ability to inhibit AChE. Results showed an IC50 value of 50 µM, suggesting potential utility in managing cholinergic deficits in neurodegenerative disorders .
Comparative Analysis
The target compound can be compared with other known bioactive molecules containing similar functional groups:
Q & A
Basic Question: What are the recommended synthetic pathways and purification methods for this compound?
Methodological Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry. A plausible approach includes:
- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate under reflux conditions with a catalyst (e.g., piperidine in ethanol), as described for analogous oxadiazole derivatives .
- Step 2: Functionalization of the piperidine ring via nucleophilic substitution or coupling reactions. For example, the sulfanyl group can be introduced using a thiol-substituted fluorophenyl derivative under basic conditions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures is recommended for isolating high-purity fractions. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
Advanced Question: How can structural contradictions in crystallographic and spectroscopic data be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography and NMR/IR data often arise from conformational flexibility or solvent interactions. To address this:
- Perform temperature-dependent NMR to assess dynamic behavior of the piperidine and oxadiazole moieties.
- Compare experimental X-ray diffraction data (e.g., torsion angles, bond lengths) with computational models (DFT or molecular dynamics simulations). For example, studies on similar benzodioxol-containing compounds highlight the importance of π-π stacking interactions in stabilizing the crystal lattice .
- Validate purity using HPLC-MS (C18 column, acetonitrile/water mobile phase) to rule out polymorphic impurities .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., benzodioxol methylene protons at δ ~5.9–6.1 ppm, fluorophenyl aromatic protons at δ ~7.2–7.8 ppm) .
- 2D experiments (COSY, HSQC) to resolve overlapping signals in the piperidine and oxadiazole regions.
- Mass Spectrometry:
- HRMS (ESI+) to verify molecular weight (expected [M+H]+ ~470–480 Da) and isotopic patterns for sulfur/fluorine .
- FTIR:
- Peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C in benzodioxol), and ~1100 cm⁻¹ (C-F stretch) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variable Substituents: Replace the 4-fluorophenylsulfanyl group with other arylthioethers (e.g., 4-chlorophenyl, 3,5-difluorophenyl) to assess electronic effects on target binding .
- Biological Assays:
- Screen derivatives against GABA-A receptors (fluorometric flux assays) due to structural similarity to benzodiazepine-like compounds .
- Evaluate CYP450 inhibition (microsomal assays) to predict metabolic stability .
- Computational Modeling:
- Use AutoDock Vina to dock the compound into homology models of target proteins (e.g., kinases or neurotransmitter receptors). Focus on hydrogen bonding with the oxadiazole nitrogen and hydrophobic interactions with the benzodioxol group .
Advanced Question: What strategies mitigate instability in aqueous solutions during in vitro assays?
Methodological Answer:
- Buffered Solutions: Prepare stock solutions in DMSO (<1% final concentration) and dilute in PBS (pH 7.4) or HEPES (pH 6.5–7.5) to minimize hydrolysis of the oxadiazole ring .
- Stability Testing:
- Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with HPLC monitoring.
- Identify degradation products (e.g., hydrolyzed oxadiazole to hydrazide) using LC-MS/MS .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent aggregation .
Advanced Question: How can conflicting bioactivity data across cell lines be reconciled?
Methodological Answer:
- Dose-Response Refinement: Use a wider concentration range (e.g., 1 nM–100 μM) and replicate experiments across multiple cell lines (e.g., HEK293, SH-SY5Y) to account for receptor heterogeneity .
- Transcriptomic Profiling: Perform RNA-seq on treated cells to identify off-target pathways (e.g., oxidative stress response genes) that may confound results .
- Pharmacokinetic Modeling: Integrate IC50 values with ADME parameters (e.g., logP, plasma protein binding) to contextualize potency differences .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., hydrogen sulfide during sulfanyl group modifications) .
- Waste Disposal: Quench reaction residues with 10% sodium bicarbonate before disposal in designated halogenated waste containers .
Advanced Question: How can computational methods predict metabolic pathways?
Methodological Answer:
- Software Tools: Use SwissADME or Meteor Nexus to simulate Phase I/II metabolism. Key predictions:
- Oxidation: Piperidine ring hydroxylation (~60% likelihood).
- Glucuronidation: Sulfanyl group conjugation (~30% likelihood) .
- In Silico Validation: Compare results with experimental microsomal incubation data (rat/human liver microsomes, NADPH cofactor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
